molecular formula C29H30N2O7S B15028719 6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B15028719
M. Wt: 550.6 g/mol
InChI Key: PFIYRZGCPDJZHP-QNGOZBTKSA-N
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Description

6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiazolo[3,2-a]pyridine derivatives. The key steps in the synthesis may involve condensation reactions, cyclization, and functional group modifications under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects .

Properties

Molecular Formula

C29H30N2O7S

Molecular Weight

550.6 g/mol

IUPAC Name

6-O-butyl 8-O-methyl (2Z)-5-amino-7-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C29H30N2O7S/c1-5-6-13-38-29(34)23-22(18-10-8-12-20(16-18)36-3)24(28(33)37-4)27-31(25(23)30)26(32)21(39-27)15-17-9-7-11-19(14-17)35-2/h7-12,14-16,22H,5-6,13,30H2,1-4H3/b21-15-

InChI Key

PFIYRZGCPDJZHP-QNGOZBTKSA-N

Isomeric SMILES

CCCCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC)C(=O)OC)S/C(=C\C4=CC(=CC=C4)OC)/C2=O)N

Canonical SMILES

CCCCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC)C(=O)OC)SC(=CC4=CC(=CC=C4)OC)C2=O)N

Origin of Product

United States

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